Compound Description: AN-024 is a compound investigated for its anti-diabetic properties. []
Relevance: While not directly structurally related to N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, AN-024 shares the core structure of a benzamide substituted with a complex aromatic system. This highlights the importance of exploring various substituted benzamides for biological activity, including compounds like N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide. []
Compound Description: This compound demonstrated promising antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa (with an MIC of 25 mg/mL). It also exhibited antifungal activity against Candida albicans. []
Relevance: Similar to N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, compound 5b contains a cyclohexyl group directly linked to a nitrogen atom, which is further connected to a benzamide moiety. This structural similarity suggests that incorporating cyclohexylamino-benzamide structures can potentially lead to compounds with biological activity. []
Compound Description: Compound 9 is an impurity found in Repaglinide, an anti-diabetic drug. []
Relevance: This compound, like N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, features a benzamide core substituted at the 2-position. The presence of different substituents on the benzamide ring in compound 9 highlights the diverse structural modifications possible within this chemical class, which may influence biological activity, as seen in the case of N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide. []
ECL1i, d(LGTFLKC)
Compound Description: ECL1i is a short, seven d-amino acid peptide that exhibits allosteric antagonism against human and mouse CCR2, specifically inhibiting CCL2-triggered chemotaxis. []
Relevance: While structurally distinct from N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, ECL1i serves as a reminder that exploring a range of chemical structures, including peptides, can uncover diverse modes of action against biological targets, including those relevant to N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide. []
Compound Description: PPA5 is a phenylpyrimidine derivative identified as a potential radiosensitizer for lung cancer treatment. It showed a marked increase in the proportion of cells arrested at the G2/M phase of the cell cycle. []
Relevance: PPA5, although belonging to a different chemical class, demonstrates the potential of aromatic compounds with nitro substituents, similar to the nitro group in N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, for impacting cellular processes and offering therapeutic benefits. []
Compound Description: PD168368 is a neuromedin B (NMB) receptor (NMBr) antagonist used to study scratching behavior in rats. [, ]
Relevance: PD168368, like N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, contains a cyclohexyl group and a nitrophenyl moiety. While the overall structures differ, the presence of these shared structural features emphasizes the potential for varying their connectivity and incorporating them into diverse chemical scaffolds to modulate biological activity. [, ]
Compound Description: Compound 1 is a quinoxalin-2(1H)-one derivative identified as a potent in vitro inhibitor of the hepatitis C virus. []
Relevance: Similar to N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, this compound showcases a cyclohexylamino group attached to a benzamide structure. This parallel underscores the potential for exploring cyclohexylamino-benzamide derivatives as a source of bioactive compounds against various targets. []
Compound Description: ABT-737 is a BH3-mimetic that neutralizes Bcl-2 and Bcl-xL, key antiapoptotic proteins. It was found to increase the expression of Bad, a proapoptotic protein. []
Relevance: Although ABT-737 and N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide have different core structures, both compounds incorporate a nitrophenyl sulfonamide group. This shared structural feature highlights the potential significance of this moiety in modulating biological processes, even when embedded in distinct molecular frameworks. []
Compound Description: PPA14 is another phenylpyrimidine derivative identified in the search for novel radiosensitizers for lung cancer treatment. It demonstrated a significant inhibitory effect on cell viability and clonogenic survival when combined with radiation. []
Relevance: Like ABT-737, PPA14 also contains a benzenesulfonamide group, although lacking the nitro substitution found in N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide. This comparison emphasizes the role of sulfonamides as a potentially valuable pharmacophore in the development of bioactive compounds, including those structurally related to N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide. []
Compound Description: PPA15 emerged as a promising candidate among the phenylpyrimidine derivatives, exhibiting significant radiosensitizing effects. It effectively inhibited cell viability, increased the sub-G1 cell population, and suppressed tumor growth in mice when combined with radiation. []
Relevance: Like PPA14, PPA15 also features a benzenesulfonamide moiety, further reinforcing the potential of sulfonamide-containing compounds as a structural class for exploration in the context of N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide and related biologically active molecules. []
Compound Description: 5(B22) is an N-aminocarbonyl arylvinylbenzamide that demonstrated potent antifungal activity against Candida albicans, Aspergillus niger, and Penicillium chrysogenum (with MIC values of 2 µg/mL). []
Relevance: Both 5(B22) and N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide share a common structural core, consisting of a 3-nitrophenylamino group connected to a benzamide unit. This strong structural similarity suggests that variations in the linker region connecting these two key features can significantly influence biological activity, as evidenced by the antifungal properties of 5(B22) compared to other potential activities of N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide. []
Compound Description: Compound 5 is a dihydropyrimidine derivative prepared via the Biginelli condensation method. It was further modified by N-3 substitution to generate various dihydropyrimidine analogs. []
Relevance: Although 5 belongs to a distinct chemical class, it, like N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, carries a 3-nitrophenyl substituent. This common feature highlights the versatility of the 3-nitrophenyl group and its potential role in contributing to biological activity across different molecular scaffolds. []
Compound Description: This 1,3,4-thiadiazol derivative showed promising anticonvulsant activity in the maximal electroshock (MES) model, comparable to the standard drug phenytoin sodium. []
Relevance: While structurally different from N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, compound a1 features a benzenesulfonamide moiety, highlighting the potential of sulfonamides in developing compounds with CNS-related activity, which may warrant investigation for N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide and its analogs. []
Compound Description: This compound is a dihydropteridin imidazolidinone derivative that has been studied for its pharmaceutical properties, particularly in its free base and trihydrochloride salt forms. [, , ]
Compound Description: Pronamide is an herbicide used for weed control in alfalfa. []
Relevance: While Pronamide differs significantly in its overall structure from N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, the presence of a substituted benzamide moiety emphasizes the versatility of this core structure and its utility in diverse applications, ranging from pharmaceuticals to agrochemicals. This suggests that modifications to the N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide scaffold could potentially lead to compounds with activities in other areas, such as herbicide development. []
(6,6-Dimethyl-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)methyl(E)-N-cyclohexyl-N'-((1r,4r)-4-(6-(2-(4-((E)-2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4λ4,5λ4-dipyrrolo[1,2-c:2',1'f][1,3,2]diazaborinin-3-yl)vinyl)phenoxy)acetamido)hexanamido)cyclo-hexyl)carbamimidothioate (9), (S,E)-6-(2-(4-(2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4λ4,5λ4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)vinyl)phenoxy)acetamido)-N-(3-(3-((methyl(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)isoquinolin-4-yl)propyl)hexanamide (22), and (S,E)-N-(4-(((1H-benzo[d]imidazol-2-yl)methyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)butyl)-6-(2-(4-(2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4λ4,5λ4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)vinyl)phenoxy)acetamido)hexanamide (30)
Compound Description: These compounds are fluorescent probes developed for the chemokine receptors CXCR4. They are small molecule inhibitors with conjugated fluorophores, allowing for visualization of receptor binding and localization in cells. []
Relevance: These fluorescent probes, although structurally unrelated to N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide, illustrate the potential for utilizing fluorescence-based techniques to study the biological activities of compounds like N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide. Developing a fluorescently labeled analog of N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide could offer valuable insights into its cellular targets and mechanisms of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.